molecular formula C14H16N4S B2629362 N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine CAS No. 1164470-24-9

N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine

Cat. No.: B2629362
CAS No.: 1164470-24-9
M. Wt: 272.37
InChI Key: BSKBIDKLFKEAEN-CMDGGOBGSA-N
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Description

N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine is a complex organic compound belonging to the class of triazine derivatives. This particular compound has piqued the interest of researchers due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The triazine ring system, combined with unique substituents like the methylsulfanyl group and methylphenyl amine, makes it an intriguing subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine typically involves multiple steps:

  • Formation of the triazine core: Starting from precursors like chlorinated triazines, the methylsulfanyl group is introduced via nucleophilic substitution.

  • Vinylation reaction: A vinyl group is introduced at the 5th position of the triazine ring, often through a reaction involving vinyl halides under basic conditions.

  • Amination: The final step involves coupling the triazine intermediate with N-(4-methylphenyl)amine under controlled conditions, typically using catalysts or coupling reagents.

Industrial Production Methods

While the compound is often synthesized on a laboratory scale, industrial-scale production would likely involve optimization of each reaction step to enhance yields and reduce costs. This might include:

  • Continuous flow reactors: To improve reaction efficiency and scalability.

  • Advanced purification techniques: To ensure the final product meets the necessary purity standards for its applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine can undergo various chemical reactions, including:

  • Oxidation: This can modify the methylsulfanyl group to form sulfoxides or sulfones, altering the compound’s properties.

  • Reduction: Typically targeting the triazine ring or the vinyl group, potentially leading to a saturation of double bonds.

  • Substitution: The phenyl amine or other substituents can be modified via electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Using reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

  • Reduction: Employing hydrogenation catalysts such as palladium on carbon (Pd/C) or chemical reductants like sodium borohydride.

  • Substitution: Utilizing bases like sodium hydride (NaH) or catalytic systems for electrophilic aromatic substitution.

Major Products

  • Oxidized derivatives: Including sulfoxides and sulfones.

  • Reduced compounds: Saturated analogs of the original compound.

  • Substituted analogs: With varied functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine serves as a key intermediate in the synthesis of complex organic molecules, aiding in the development of novel materials and compounds with tailored properties.

Biology and Medicine

In medicinal chemistry, this compound could potentially be explored for its activity against various biological targets due to its unique structure, providing a scaffold for drug design and development.

Industry

In materials science, the compound’s properties may lend themselves to applications in creating advanced polymers or as a component in specialty coatings and adhesives.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine exerts its effects would depend on the specific context of its application:

  • Biological Targets: The compound might interact with enzymes or receptors, modulating biological pathways.

  • Chemical Reactions: It can act as an intermediate or catalyst in various synthetic pathways, influencing reaction kinetics and product distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[6-methyl-1,2,4-triazin-5-yl]vinyl}-N-phenylamine

  • N-{2-[6-methyl-3-(ethylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine

Highlighting Uniqueness

What sets N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine apart is the presence of the methylsulfanyl group, which can significantly influence its reactivity and interactions compared to its analogs.

This deep dive might be just the surface of all this compound can offer, given how dynamic and versatile chemistry can be

Properties

IUPAC Name

4-methyl-N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-10-4-6-12(7-5-10)15-9-8-13-11(2)17-18-14(16-13)19-3/h4-9,15H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKBIDKLFKEAEN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=C(N=NC(=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=C(N=NC(=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine
Reactant of Route 3
N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine

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